5-Bromo-2-[(3,3-difluorocyclobutyl)methoxy]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-2-[(3,3-difluorocyclobutyl)methoxy]pyrimidine is a chemical compound with the molecular formula C9H9BrF2N2O and a molecular weight of 279.085. It is a derivative of pyrimidine, a basic aromatic ring present in many important biomolecules .
Molecular Structure Analysis
The molecular structure of this compound consists of a pyrimidine ring substituted with a bromo group at the 5th position and a (3,3-difluorocyclobutyl)methoxy group at the 2nd position .Scientific Research Applications
1. Antiviral Activity
- Context: Pyrimidines substituted with various groups, including bromo, show activity against retroviruses.
- Findings: A study found that certain 5-substituted 2,4-diaminopyrimidine derivatives significantly inhibited retrovirus replication in cell culture. However, the 5-bromo derivative showed pronounced antiretroviral activity without measurable toxicity (Hocková et al., 2003).
2. Synthesis of Biheterocycles
- Context: The compound has been used as a precursor in the synthesis of biheterocyclic structures.
- Findings: A study demonstrated the use of 5-bromo-1,1,1-trifluoro-4-methoxypent-3-en-2-one as an efficient precursor for synthesizing a series of biheterocycles (Aquino et al., 2017).
3. Radiosensitization in Cancer Treatment
- Context: Halogenated pyrimidines, such as 5-bromouracil, have been used in cancer treatment as radiosensitizers.
- Findings: The study explored the use of 5-bromo-2-deoxyuridine (BUdR), a brominated pyrimidine, as a radiosensitizer, highlighting its incorporation into DNA and subsequent radiosensitizing effects (Stratford & Dennis, 1992).
4. Computational Analysis of Pyrimidines
- Context: Understanding the structural and electronic properties of pyrimidines can lead to better insights into their applications.
- Findings: A study conducted spectroscopic and computational analyses of 5-bromo-2-hydroxy pyrimidine, providing insights into its molecular structure and properties (Chandralekha et al., 2020).
5. DNA Synthesis Tracking
- Context: Halogenated pyrimidines are used in DNA synthesis tracking.
- Findings: Research highlighted the use of 5-bromo-2′-deoxyuridine (BrdU), a brominated pyrimidine, for tagging and imaging DNA within cells, which is crucial in various biomedical studies (Cavanagh et al., 2011).
Safety and Hazards
Properties
IUPAC Name |
5-bromo-2-[(3,3-difluorocyclobutyl)methoxy]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrF2N2O/c10-7-3-13-8(14-4-7)15-5-6-1-9(11,12)2-6/h3-4,6H,1-2,5H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PEWUPFVVZRDFFB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1(F)F)COC2=NC=C(C=N2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrF2N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.08 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.